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molecular formula C8H11N5O B3055185 6-propoxy-9H-purin-2-amine CAS No. 6331-91-5

6-propoxy-9H-purin-2-amine

Cat. No. B3055185
M. Wt: 193.21 g/mol
InChI Key: WWMYHQCOEFJVFT-UHFFFAOYSA-N
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Patent
US05153318

Procedure details

Sodium (0.68 g, 29.5 mmol Aldrich lot #9621CL) was added in portions to anhydrous propanol (25 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol, Sigma lot #69F4064) was added and the reaction heated in an 85° C. oil bath under a nitrogen atmosphere for 20 hours. The solution was cooled and neutralized with Dowex 50W×12 (H+ form) (BioRad, 140-270 mesh), an acidic ion exchange resin. The resin was filtered, the filtrate collected and adsorbed onto silica gel column and eluted with CHCl3 /MeOH (9:1, v/v). Combination and evaporation of appropriate fractions gave 0.89 g of slightly impure material. Adsorption of this material onto silica gel followed by elution with EtOAc/MeOH (10:1, v/v) gave, after evaporation of combined product fractions, 0.76 g, (3.9 mmol; 67%). mp=198°-200° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5](Cl)[N:4]=1.[CH2:13]([OH:16])[CH2:14][CH3:15]>>[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([O:16][CH2:13][CH2:14][CH3:15])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Step Three
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The resin was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate collected
WASH
Type
WASH
Details
eluted with CHCl3 /MeOH (9:1
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of appropriate fractions
CUSTOM
Type
CUSTOM
Details
gave 0.89 g of slightly impure material
WASH
Type
WASH
Details
Adsorption of this material onto silica gel followed by elution with EtOAc/MeOH (10:1
CUSTOM
Type
CUSTOM
Details
v/v) gave
CUSTOM
Type
CUSTOM
Details
after evaporation of combined product fractions, 0.76 g, (3.9 mmol; 67%)

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C2NC=NC2=N1)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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